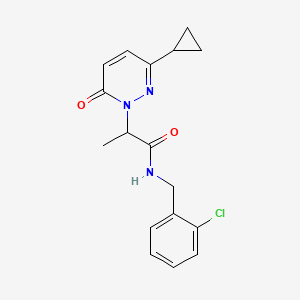

N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Description

N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a cyclopropyl group at the 3-position and an N-(2-chlorobenzyl)propanamide side chain. Pyridazinone-based compounds are widely studied for their diverse pharmacological activities, including anticonvulsant, antitumor, and anti-inflammatory effects . The cyclopropyl group may enhance metabolic stability compared to smaller alkyl groups, while the propanamide side chain could influence solubility and receptor-binding affinity.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-11(17(23)19-10-13-4-2-3-5-14(13)18)21-16(22)9-8-15(20-21)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCWKSZWRKBNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1Cl)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It has been studied for its potential antimicrobial properties, showing activity against various bacterial strains. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of key metabolic pathways or modulation of signaling cascades. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide can be compared to related pyridazinone derivatives, particularly the compound 2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide (referred to as Compound A in this discussion) from .

Table 1: Structural and Functional Comparison

Key Differences and Implications

C3 Substituent: The cyclopropyl group in the target compound may confer greater lipophilicity and metabolic stability compared to the methyl group in Compound A. Methyl groups (as in Compound A) are simpler but less sterically demanding, which might favor faster metabolic clearance.

Side Chain :

- The propanamide group in the target compound is less polar than the acetohydrazide in Compound A, likely influencing membrane permeability and bioavailability . Hydrazides are more hydrophilic but may exhibit lower stability under physiological conditions.

Biological Activity :

- Compound A has demonstrated anticonvulsant activity in prior studies and is under investigation for antitumor applications . The target compound’s structural modifications could either enhance or diminish these effects. For example, the cyclopropyl group might improve CNS penetration for anticonvulsant efficacy, while the propanamide side chain could alter target receptor interactions.

Synthesis :

- Compound A was synthesized via a microwave-assisted reaction (60 W, 10 minutes), achieving an 80% yield . The target compound’s synthesis route is unspecified, but similar methods could be adapted with modifications for cyclopropane introduction.

Therapeutic Potential

However, the cyclopropyl and propanamide groups may shift its selectivity or potency. For instance:

- Anticonvulsant Activity: The 2-chlorobenzyl group is a known pharmacophore in GABAergic agents, but steric effects from cyclopropane could modulate binding to voltage-gated ion channels.

- Antitumor Activity: Pyridazinones often inhibit kinases or topoisomerases. The propanamide side chain might enhance interactions with ATP-binding pockets compared to hydrazides.

Biological Activity

N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula : C_{15}H_{16}ClN_{3}O

CAS Number : [not available]

Research indicates that compounds with similar structures often exhibit anticancer properties by interfering with cellular processes such as cell cycle regulation and apoptosis. For instance, studies have shown that pyridazine derivatives can inhibit the expression of MYC, a critical regulator of cell proliferation and survival . This mechanism is particularly relevant for targeting cancer cells that overexpress MYC.

Anticancer Activity

-

In Vitro Studies :

- A study on pyridazine-derived compounds demonstrated significant anticancer activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The lead compound in this category showed a log GI(50) value of -6.01 against HOP-92 cells, indicating potent inhibition of cell growth .

- The mechanism of action often involves arresting the cell cycle at the G0/G1 phase, which is crucial for preventing cancer cell proliferation .

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored, particularly in relation to its ability to inhibit bacterial growth. Preliminary studies suggest that derivatives similar to this compound can exhibit antibacterial effects against various strains, although specific data on this compound remains limited.

Case Study 1: Anticancer Efficacy

A synthesized derivative of a related pyridazine compound was tested against MCF-7 breast carcinoma cells, demonstrating an IC50 value ranging from 3.8 to 5.4 µmol/L. This indicates a strong potential for developing new treatments targeting drug-resistant cancer cells .

Case Study 2: Structure Optimization

In optimizing the chemical structure for enhanced efficacy, researchers modified the cyclopropyl group and explored various substituents on the benzene ring. These modifications led to improved binding affinities to target proteins involved in cancer progression.

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for N-(2-chlorobenzyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide?

Answer:

The compound is synthesized via multi-step reactions involving pyridazinone core formation, cyclopropane introduction, and amide coupling. Key steps include:

- Pyridazinone ring synthesis : Cyclization of substituted hydrazides with diketones under acidic conditions (e.g., ethanol/piperidine at 0–5°C for 2 h) .

- N-Alkylation : Reacting the pyridazinone intermediate with 2-chlorobenzyl halides in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ .

- Amide bond formation : Coupling the alkylated intermediate with propanamide derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

Advanced: How to optimize reaction conditions for improved yield in the cyclopropane introduction step?

Answer:

Optimization strategies include:

- Catalyst screening : Use Pd-catalyzed cross-coupling for regioselective cyclopropane addition .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 2 h) while maintaining yields >85% .

- Solvent effects : Test polar solvents (acetonitrile) vs. non-polar (toluene) to stabilize transition states. Monitor by TLC or HPLC .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify pyridazinone protons (δ 6.5–7.5 ppm) and cyclopropane carbons (δ 8–12 ppm) .

- HPLC-MS : Purity assessment (>98%) and molecular ion peak [M+H]⁺ confirmation .

- X-ray crystallography : Resolve stereochemistry of the cyclopropane and amide groups .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Purity verification : Re-test batches with conflicting results using orthogonal methods (HPLC vs. LC-MS) to rule out impurities .

- Assay standardization : Compare protocols (e.g., cell lines, incubation time) and validate with positive controls (e.g., reference inhibitors) .

- Structural analogs : Test derivatives (e.g., replacing 2-chlorobenzyl with 4-methylpyridin-3-yl) to isolate pharmacophoric groups .

Basic: What are the solubility and formulation challenges for this compound?

Answer:

- Solubility : Low aqueous solubility (<0.1 mg/mL) due to lipophilic cyclopropane and chlorobenzyl groups. Use co-solvents (DMSO:PBS) for in vitro assays .

- Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability for in vivo studies .

Advanced: How to design computational models for predicting target interactions?

Answer:

- Molecular docking : Use PyMOL/AutoDock to simulate binding to enzymes (e.g., kinases) with Pyridazinone’s carbonyl group as a hinge-binding motif .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER/CHARMM .

- SAR analysis : Corlate substituent electronegativity (e.g., Cl vs. OCH₃) with binding energy scores .

Advanced: What methodological considerations are critical for structure-activity relationship (SAR) studies?

Answer:

- Substituent libraries : Synthesize analogs with variations at the cyclopropane (e.g., methyl vs. ethyl) and benzyl (e.g., nitro vs. methoxy) positions .

- Activity cliffs : Identify abrupt changes in potency (e.g., 10-fold drop with 3-cyclopropyl vs. 3-methyl substitution) via dose-response curves .

- Meta-analysis : Cross-reference data with PubChem BioAssay entries (AID 743255) to validate trends .

Basic: How to assess compound stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.